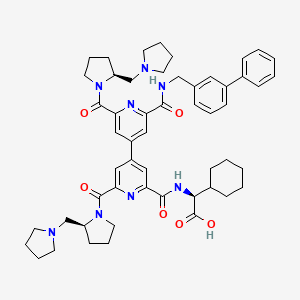

(Rac)-BIO8898

Description

BenchChem offers high-quality (Rac)-BIO8898 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-BIO8898 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H64N8O6 |

|---|---|

Molecular Weight |

909.1 g/mol |

IUPAC Name |

(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-4-pyridinyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67)/t42-,43-,48-/m0/s1 |

InChI Key |

WJYLSDLKLWXYML-CHQPKSDDSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCC[C@H]4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCC[C@H]8CN9CCCC9 |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-BIO8898 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-BIO8898

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BIO8898 is a small molecule inhibitor that targets the tumor necrosis factor (TNF) family cytokine, CD40 ligand (CD40L or CD154). Its unique mechanism of action involves the disruption of the native trimeric structure of CD40L, a process termed "subunit fracture."[1] By intercalating between two of the three subunits of the CD40L homotrimer, BIO8898 induces a conformational change that breaks the protein's three-fold symmetry.[1][2][3] This structural disruption consequently inhibits the binding of CD40L to its receptor, CD40, thereby blocking downstream signaling pathways. This guide provides a detailed overview of the mechanism, supporting quantitative data, experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: CD40L Trimer Disruption

The primary mechanism of action of BIO8898 is the allosteric inhibition of the CD40L-CD40 protein-protein interaction (PPI).[4] Unlike competitive inhibitors that bind to the receptor-binding site, BIO8898 targets the interface between the subunits of the constitutively trimeric CD40L protein.[1][2]

A high-resolution co-crystal structure reveals that a single molecule of BIO8898 binds deeply within a hydrophobic pocket between two of the three CD40L subunits.[1][2] This intercalation physically pushes the subunits apart, leading to a "translational splitting" of the trimer and disrupting its native three-fold symmetry.[2][3] While the binding of BIO8898 is reversible and does not cause the complete dissociation of the trimer, the resulting distorted conformation of the CD40L complex is rendered functionally inactive.[2][3] This prevents its high-affinity binding to the CD40 receptor, which requires cooperative contact with two adjacent CD40L monomers.[4]

This "subunit fracture" mechanism represents a novel approach to inhibiting constitutively oligomeric proteins.[1]

Quantitative Data

The inhibitory activity of BIO8898 has been quantified in biochemical and cellular assays. The following table summarizes the key potency data.

| Assay Type | Description | Parameter | Value | Reference |

| Biochemical Binding Assay | Inhibition of soluble myc-tagged CD40L binding to a CD40-Ig fusion protein. | IC50 | ~25 µM | [1][2][3][4][5] |

| Cellular Apoptosis Assay | Inhibition of CD40L-induced apoptosis in a cellular model. | Activity | Dose-dependent inhibition | [1][2][3][4][5] |

Experimental Protocols

Biochemical Binding Assay: Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)

This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor, CD40.

Methodology:

-

Plate Coating: A CD40-Ig fusion protein, consisting of the extracellular domain of CD40 fused to the Fc region of human IgG1, is coated onto an assay plate.

-

Incubation: Myc-tagged soluble CD40L is pre-incubated with varying concentrations of BIO8898.

-

Binding Reaction: The BIO8898/CD40L mixture is then added to the CD40-Ig coated plate, allowing for the binding of active CD40L.

-

Detection: A europium-labeled anti-myc antibody is added as the detection reagent. This antibody binds to the myc-tagged CD40L that has successfully bound to the CD40-Ig on the plate.

-

Signal Quantification: After washing away unbound reagents, the lanthanide fluorescence signal is measured. The intensity of the signal is proportional to the amount of CD40L bound to the plate.

-

Data Analysis: The concentration of BIO8898 that results in a 50% reduction in the fluorescence signal is determined as the IC50 value.[1]

Cellular Apoptosis Assay

This assay assesses the functional consequence of CD40L inhibition by BIO8898 in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that undergoes apoptosis in response to CD40L signaling is utilized.

-

Treatment: The cells are treated with a combination of mycCD40L (3 ng/ml) and cycloheximide (B1669411) (50 μg/ml) to induce apoptosis.

-

Inhibitor Addition: Concurrently, the cells are incubated with varying concentrations of BIO8898 (e.g., 0-100 µM) for a specified duration (e.g., 3 days).[5]

-

Apoptosis Measurement: The extent of apoptosis is quantified using a suitable method, such as measuring caspase activity or using Annexin V staining followed by flow cytometry.

-

Data Analysis: The ability of BIO8898 to inhibit apoptosis is evaluated in a dose-dependent manner.[5]

Visualizations

CD40-CD40L Signaling Pathway

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

(Rac)-BIO8898: A Technical Guide to CD40-CD154 Inhibition

This in-depth technical guide provides a comprehensive overview of (Rac)-BIO8898, a small molecule inhibitor of the CD40-CD154 co-stimulatory interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of targeting this critical immune checkpoint.

Core Concepts: The CD40-CD154 Signaling Axis

The interaction between CD40, a receptor on antigen-presenting cells (APCs), and its ligand CD154 (also known as CD40L) on activated T-cells, is a crucial co-stimulatory signal essential for a robust immune response.[1][2] This signaling pathway governs a multitude of cellular events, including B-cell proliferation, differentiation, antibody class switching, and the formation of germinal centers.[1][3] Dysregulation of the CD40-CD154 axis is implicated in various autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention.[2][3][4]

(Rac)-BIO8898: A Novel Inhibitor

(Rac)-BIO8898 is a synthetic, small molecule inhibitor designed to disrupt the CD40-CD154 interaction.[5][6] Its chemical name is (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid.[5]

Mechanism of Action: Subunit Fracture

Unlike traditional inhibitors that target the receptor-ligand binding interface on the protein surface, BIO8898 employs a unique "subunit fracture" mechanism.[5][7] The CD40 ligand (CD40L) exists as a homotrimer.[5] BIO8898 intercalates deeply between two of the three subunits of the CD40L trimer.[5][7] This binding event disrupts the constitutive protein-protein interface, breaks the three-fold symmetry of the protein, and induces conformational changes that ultimately prevent its binding to the CD40 receptor.[5][7] One molecule of BIO8898 binds per CD40L trimer in a reversible manner, forming a stable complex without causing the dissociation of the trimer.[5]

Data Presentation

The following tables summarize the quantitative data available for (Rac)-BIO8898.

Table 1: In Vitro Efficacy of (Rac)-BIO8898

| Assay | Description | Result | Reference |

| CD40L-CD40-Ig Binding Assay | Inhibition of soluble myc-tagged CD40L binding to a plate coated with a CD40-Ig fusion protein, measured by DELFIA. | IC50 ≈ 25 µM | [5] |

| CD40L-Induced Apoptosis Assay | Inhibition of CD40L-induced apoptosis in a baby hamster kidney (BHK) cell line stably transfected with a chimeric CD40 receptor. Cell viability was measured by MTT staining. | Dose-dependent inhibition observed. The dose-response did not reach saturation due to solubility limitations at high concentrations. The estimated EC50 from the available data is approximately 69 µM. | [5] |

Table 2: Dose-Response of (Rac)-BIO8898 in CD40L-Induced Apoptosis Assay

| BIO8898 Concentration (µM) | Inhibition of Apoptosis (Arbitrary Units of Absorbance at 590 nm) |

| 0 | Baseline Apoptosis |

| ~1 | Minimal Inhibition |

| ~10 | Moderate Inhibition |

| ~100 | Significant Inhibition |

Note: The exact absorbance values were not provided in the source material; this table represents the qualitative dose-dependent trend described.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of (Rac)-BIO8898.

Synthesis of (Rac)-BIO8898

The synthesis of BIO8898 is a multi-step process as described by Rebek and co-workers.[5] The key steps involve the synthesis of intermediate compounds, ultimately leading to the final product. The detailed synthetic scheme involves the preparation of (S)-N-(biphenyl-3-ylmethyl)-4-bromo-6-(2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-picolinamide, followed by several coupling and deprotection steps to yield (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid.[5]

CD40L-CD40-Ig Binding Assay (DELFIA)

This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor.

Materials:

-

96-well assay plates

-

CD40-Ig fusion protein

-

myc-tagged soluble CD40L (mycCD40L)

-

(Rac)-BIO8898

-

Europium-labeled anti-myc antibody

-

DELFIA Assay Buffer

-

DELFIA Enhancement Solution

-

Plate reader capable of time-resolved fluorescence

Protocol:

-

Coat the 96-well assay plates with CD40-Ig fusion protein and incubate overnight.

-

Wash the plates to remove unbound CD40-Ig.

-

Block the plates to prevent non-specific binding.

-

Prepare a solution of 40 ng/ml mycCD40L.

-

Prepare serial dilutions of (Rac)-BIO8898.

-

Add the mycCD40L solution and the different concentrations of BIO8898 to the wells.

-

Incubate for 1 hour at room temperature.

-

Wash the plates to remove unbound mycCD40L and inhibitor.

-

Add the Europium-labeled anti-myc antibody to each well and incubate.

-

Wash the plates to remove unbound detection antibody.

-

Add DELFIA Enhancement Solution to each well.

-

Read the time-resolved fluorescence using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a single-site binding equation.[5]

CD40L-Induced Apoptosis Assay (MTT Assay)

This cellular assay assesses the functional consequence of CD40-CD154 inhibition by BIO8898.

Materials:

-

Baby hamster kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor

-

Cell culture medium

-

myc-tagged soluble CD40L (mycCD40L)

-

(Rac)-BIO8898

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Seed the transfected BHK cells in 96-well plates and allow them to adhere.

-

Prepare serial dilutions of (Rac)-BIO8898 in cell culture medium.

-

Add the BIO8898 dilutions to the respective wells.

-

Add 3 ng/ml mycCD40L and 50 µg/ml cycloheximide to induce apoptosis.

-

Incubate the plates for 48 hours.

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 590 nm using a spectrophotometer. A higher absorbance indicates more viable cells and thus, greater inhibition of apoptosis.

-

Subtract the absorbance of control wells (containing DMSO but no BIO8898) from each measurement.

-

Plot the absorbance against the logarithm of the BIO8898 concentration to generate a dose-response curve.[5]

Mandatory Visualizations

CD40-CD154 Signaling Pathway

Caption: Simplified CD40-CD154 signaling cascade.

Mechanism of (Rac)-BIO8898 Inhibition

Caption: (Rac)-BIO8898 intercalates into the CD40L trimer, preventing receptor binding.

Experimental Workflow for (Rac)-BIO8898 Evaluation

Caption: Workflow for the synthesis and in vitro evaluation of (Rac)-BIO8898.

References

- 1. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (2r)-{[(2'-[(Biphenyl-3-Ylmethyl)carbamoyl]-6'-{[(2r)-2-(Pyrrolidin-1-Ylmethyl)pyrrolidin-1-Yl]carbonyl}-6-{[(2r)-2-(1h-Pyrrol-1-Ylmethyl)pyrrolidin-1-Yl]carbonyl}-4,4'-Bipyridin-2-Yl)carbonyl]amino}(Cyclohexyl)ethanoic Acid | C53H60N8O6 | CID 52942828 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Rac)-BIO8898 Subunit Fracture Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BIO8898 is a small molecule inhibitor that targets the CD40 ligand (CD40L or CD154), a member of the tumor necrosis factor (TNF) superfamily.[1][2] CD40L is a homotrimeric protein crucial for co-stimulatory signaling in the immune system, and its interaction with its receptor, CD40, is a key therapeutic target for autoimmune diseases and other inflammatory conditions.[3][4] This technical guide provides an in-depth overview of the unique "subunit fracture" mechanism of action employed by (Rac)-BIO8898 to inhibit the CD40-CD40L interaction. The information presented herein is compiled from foundational research and is intended to provide a detailed resource for researchers and drug development professionals working in this area.

Mechanism of Action: Subunit Fracture

Unlike traditional inhibitors that target the surface of a protein, (Rac)-BIO8898 operates through a novel subunit fracture mechanism.[1][2] A high-resolution co-crystal structure of the inhibitor-target complex has revealed that BIO8898 binds by intercalating deeply between two of the three subunits of the CD40L homotrimer.[1][2] This intercalation accesses the core of the trimer, disrupting its native three-fold symmetry.[1][2]

This binding event does not cause the complete dissociation of the trimer into monomers.[1] Instead, it induces a "fracture" in the subunit interface, leading to significant conformational changes.[1][2] The binding of one molecule of BIO8898 per CD40L trimer is sufficient to distort the complex and inhibit its binding to the CD40 receptor.[1][2] The binding is reversible, and the resulting complex is stable.[1]

The binding pocket for BIO8898 is predominantly hydrophobic, but the inhibitor also forms several hydrogen bonds with the protein.[1][2] This unique mechanism of action, which targets a constitutive protein-protein interface, represents a promising strategy for the inhibition of other trimeric cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of (Rac)-BIO8898's activity and structure.

| Parameter | Value | Assay | Reference |

| IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig | [1][5] |

| Binding Stoichiometry | 1 molecule per protein trimer | X-ray Crystallography | [1][2] |

| Parameter | Value | Reference |

| Resolution | 2.5 Å | [2] |

| PDB Code | 3LKJ | [6] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the subunit fracture mechanism of (Rac)-BIO8898 are provided below.

Soluble CD40L Binding Assay (DELFIA)

This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of (Rac)-BIO8898.

Materials:

-

CD40-Ig fusion protein

-

myc-tagged soluble CD40L (mycCD40L)

-

(Rac)-BIO8898

-

Europium-labeled anti-myc antibody

-

Assay plates

-

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents

Protocol:

-

Coat the assay plates with CD40-Ig fusion protein.

-

Add varying concentrations of (Rac)-BIO8898 to the wells.

-

Add a constant concentration of mycCD40L (e.g., 40 ng/ml) to the wells.

-

Incubate for 1 hour to allow for binding.

-

Wash the plates to remove unbound reagents.

-

Add Europium-labeled anti-myc antibody as the detection reagent.

-

Measure the time-resolved fluorescence using a suitable plate reader to quantify the amount of bound mycCD40L.

-

Calculate the IC50 value by fitting the data to a single-site binding equation.[1]

CD40L-Dependent Cell Apoptosis Assay

This cell-based assay was used to confirm the functional activity of (Rac)-BIO8898 in a cellular context.

Cell Line:

-

Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor. This receptor consists of the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNF family receptor TNFRp75.[1]

Materials:

-

Transfected BHK cells

-

mycCD40L (e.g., 3 ng/ml)

-

Cycloheximide (e.g., 50 µg/ml)

-

(Rac)-BIO8898

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell culture medium and reagents

Protocol:

-

Seed the transfected BHK cells in assay plates.

-

Treat the cells with varying concentrations of (Rac)-BIO8898.

-

Induce apoptosis by adding mycCD40L and cycloheximide. Ligation of the chimeric CD40 receptor by CD40L triggers apoptosis via the TNFRp75 death domain.[1]

-

Incubate the cells for a specified period (e.g., 2 days).[1]

-

Measure cell viability using an MTT assay. In viable cells, mitochondrial reductases convert the MTT to a dark blue formazan (B1609692) product, which can be quantified by measuring absorbance at 590 nm.[1][2]

-

A higher absorbance indicates a greater number of viable cells, and therefore, greater inhibition of CD40L-induced apoptosis.[1]

X-ray Crystallography of the BIO8898/CD40L Complex

This structural biology technique provided the definitive evidence for the subunit fracture mechanism.

Protocol:

-

Co-crystallize the soluble extracellular domain of CD40L with (Rac)-BIO8898.

-

Collect X-ray diffraction data from the resulting crystals.

-

Process the diffraction data and solve the crystal structure.

-

Refine the structure to a high resolution (e.g., 2.5 Å).[2]

-

Analyze the electron density maps to unambiguously determine the binding orientation of (Rac)-BIO8898 within the CD40L trimer. An unbiased sigma-A weighted omit map can be used to confirm the compound's position and orientation.[2]

-

Examine the protein-ligand interactions, including hydrogen bonds and hydrophobic contacts.

-

Compare the structure of the BIO8898-bound CD40L with the unbound (native) structure to characterize the conformational changes and the disruption of the trimer's three-fold symmetry.[1]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of (Rac)-BIO8898 action on the CD40L trimer.

References

- 1. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Function of (Rac)-BIO8898

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BIO8898 is a small molecule inhibitor that potently targets the interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2][3][4] This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental protocols used to characterize its activity.

Core Function and Mechanism of Action

(Rac)-BIO8898 functions as an inhibitor of the CD40-CD154 signaling pathway, a critical co-stimulatory interaction in the immune system. The primary mechanism of action is unique and has been described as a "subunit fracture mechanism".[5][6]

CD40L is a homotrimeric protein, meaning it is composed of three identical protein subunits. (Rac)-BIO8898 exerts its inhibitory effect by physically intercalating between two of these subunits within the CD40L trimer.[5][6] This binding event disrupts the native three-fold symmetry of the CD40L molecule.[5][6][7] The structural disruption prevents CD40L from effectively binding to its receptor, CD40, thereby inhibiting the downstream signaling cascade.[5][6][7] A co-crystal structure of BIO8898 bound to CD40L has confirmed this binding mode, showing the inhibitor molecule deeply nestled between two of the three subunits.[5][6]

This inhibition of the CD40-CD40L interaction has been shown to have functional consequences, including the inhibition of CD40L-induced apoptosis in cellular assays.[1][5][6]

Signaling Pathway and Inhibition Mechanism

Caption: Mechanism of (Rac)-BIO8898 action on the CD40L-CD40 signaling pathway.

Quantitative Data

The inhibitory activity of (Rac)-BIO8898 has been quantified in biochemical assays. The key data point is its half-maximal inhibitory concentration (IC50) for the disruption of the CD40L-CD40 interaction.

| Parameter | Value | Assay Condition | Reference |

| IC50 | ~25 µM | Inhibition of soluble CD40L binding to CD40-Ig | [1][2][3][4][5][6][7][8][9] |

Experimental Protocols

The characterization of (Rac)-BIO8898's function has relied on specific biochemical and cell-based assays. Below are the methodologies for the key experiments cited in the literature.

CD40L-CD40 Binding Inhibition Assay (DELFIA)

This assay quantifies the ability of (Rac)-BIO8898 to inhibit the binding of CD40L to its receptor, CD40.

Experimental Workflow:

Caption: Workflow for the DELFIA-based CD40L-CD40 binding inhibition assay.

Methodology:

-

Plate Coating: Assay plates are coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc region of human IgG1.[5]

-

Binding Reaction: A fixed concentration of myc-tagged soluble CD40L (mycCD40L) is mixed with varying concentrations of (Rac)-BIO8898. This mixture is then added to the CD40-Ig coated wells.[5]

-

Incubation: The plate is incubated to allow for the binding of mycCD40L to the immobilized CD40-Ig.

-

Detection: After incubation, the plate is washed to remove unbound mycCD40L. A Europium-labeled anti-myc antibody is then added, which binds to the captured mycCD40L.[5]

-

Signal Quantification: Following another wash step, an enhancement solution is added to dissociate the Europium ions, which are then measured using a time-resolved fluorometer. The resulting signal is proportional to the amount of mycCD40L bound to the plate.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence signal against the concentration of (Rac)-BIO8898 and fitting the data to a single-site binding equation.[5]

CD40L-Induced Apoptosis Inhibition Assay

This cell-based assay assesses the functional consequence of inhibiting the CD40-CD40L interaction by measuring the ability of (Rac)-BIO8898 to prevent CD40L-mediated cell death.

Methodology:

-

Cell Culture: A suitable cell line that undergoes apoptosis upon CD40L stimulation is used.

-

Treatment: Cells are treated with a combination of mycCD40L and cycloheximide (B1669411) to induce apoptosis. Concurrently, varying concentrations of (Rac)-BIO8898 are added to the cell cultures.[1]

-

Incubation: The cells are incubated for a period sufficient to induce apoptosis, typically several days.[1]

-

Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial reductases convert the MTT reagent into a colored formazan (B1609692) product, which can be quantified by measuring absorbance.[5]

-

Data Analysis: The absorbance values are plotted against the concentration of (Rac)-BIO8898 to determine the dose-dependent inhibition of CD40L-induced apoptosis. The EC50 value, the concentration at which 50% of the apoptotic effect is inhibited, can be calculated from this curve.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cenmed.com [cenmed.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cenmed.com [cenmed.com]

- 9. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

(Rac)-BIO8898: A Technical Guide to a CD40 Ligand Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule (Rac)-BIO8898, a notable inhibitor of the CD40 ligand (CD40L, also known as CD154 or TNFSF5). The document details its mechanism of action, quantitative binding data, experimental methodologies for its characterization, and the relevant signaling pathways.

Core Mechanism of Action

(Rac)-BIO8898 functions as a protein-protein interaction (PPI) inhibitor, specifically targeting the trimeric cytokine CD40L.[1][2][3][4][5] Unlike conventional inhibitors that bind to surface epitopes, BIO8898 employs a unique "subunit fracture" mechanism.[1][2][3][4][5] The molecule intercalates deeply between two of the three subunits of the CD40L homotrimer.[1][2][3][4] This binding event disrupts the protein's three-fold symmetry and induces conformational changes, thereby preventing its interaction with its cognate receptor, CD40.[1][3] This reversible binding is stable and does not lead to the complete dissociation of the trimer.[1][4]

Quantitative Data

The inhibitory potency of (Rac)-BIO8898 has been quantified in both biochemical and cellular assays. The following table summarizes the key quantitative metrics.

| Parameter | Value | Assay Type | Target Interaction | Reference |

| IC50 | ~25 µM | Biochemical (DELFIA) | Soluble CD40L binding to CD40-Ig | [1][2][3][6][7][8] |

| Cellular Potency | Within ~3-fold of biochemical IC50 | Cellular (Apoptosis Assay) | Inhibition of CD40L-induced apoptosis | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the key experiments used to characterize (Rac)-BIO8898.

CD40L-CD40 Binding Inhibition Assay (Dissociation-Enhanced Lanthanide Fluorescence Immunoassay - DELFIA)

This biochemical assay quantifies the ability of (Rac)-BIO8898 to inhibit the binding of CD40L to its receptor, CD40.

Materials:

-

High-binding 96-well microplates

-

Recombinant human CD40-Ig fusion protein

-

Recombinant human myc-tagged CD40L

-

(Rac)-BIO8898

-

Europium-labeled anti-myc antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

DELFIA Enhancement solution

-

Time-resolved fluorescence plate reader

Procedure:

-

Coating: Coat the microplate wells with CD40-Ig fusion protein overnight at 4°C.

-

Washing: Wash the wells multiple times with wash buffer to remove unbound protein.

-

Blocking: Block the wells with an appropriate blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Inhibitor Incubation: Add serial dilutions of (Rac)-BIO8898 to the wells.

-

Ligand Addition: Add a constant concentration of myc-tagged CD40L to the wells and incubate for 1 hour at room temperature.

-

Detection Antibody: After washing, add Europium-labeled anti-myc antibody and incubate for 1 hour.

-

Signal Development: After a final wash, add DELFIA Enhancement solution to each well.

-

Measurement: Read the time-resolved fluorescence using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of (Rac)-BIO8898 and determine the IC50 value by fitting the data to a dose-response curve.

CD40L-Dependent Apoptosis Assay

This cell-based assay assesses the functional consequence of CD40L inhibition by measuring the reduction in CD40L-induced apoptosis.

Materials:

-

A cell line responsive to CD40L-induced apoptosis (e.g., baby hamster kidney (BHK) cells transfected with a chimeric CD40 receptor).

-

(Rac)-BIO8898

-

Recombinant human CD40L

-

Cycloheximide (B1669411) (to sensitize cells to apoptosis)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Cell culture medium and supplements

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of (Rac)-BIO8898 for a predetermined period.

-

Apoptosis Induction: Add CD40L and cycloheximide to the wells to induce apoptosis.

-

Incubation: Incubate the cells for a sufficient time to allow for apoptosis to occur (e.g., 24-72 hours).

-

Viability Measurement: Add the chosen cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and calculate the percentage of apoptosis inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the biological and experimental frameworks are provided below to enhance understanding.

Caption: CD40-CD40L signaling pathway and the inhibitory action of (Rac)-BIO8898.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(Rac)-BIO8898 Binding Site on CD40L: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding interaction between the small molecule inhibitor (Rac)-BIO8898 and its target, the CD40 Ligand (CD40L), a key co-stimulatory molecule in the immune system. The inhibition of the CD40-CD40L interaction is a promising therapeutic strategy for autoimmune diseases.

Executive Summary

(Rac)-BIO8898 is a small molecule inhibitor of the CD40-CD40L interaction.[1] It operates through a novel "subunit fracture" mechanism, binding directly to the homotrimeric CD40L protein.[2] This binding event does not cause the dissociation of the trimer but instead induces a conformational change that disrupts the protein's three-fold symmetry and allosterically inhibits its binding to the CD40 receptor.[3][4] A co-crystal structure of the (Rac)-BIO8898-CD40L complex has been solved, revealing a deep, hydrophobic binding pocket at the interface of two CD40L subunits.[2][3][5] The interaction is characterized by an IC50 of approximately 25 µM.[2][3][4][5][6] This whitepaper will detail the binding site, mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate this interaction.

The (Rac)-BIO8898 Binding Site and Mechanism of Action

The binding of (Rac)-BIO8898 to CD40L is unique in that it does not target a surface pocket but rather intercalates deeply between two of the three subunits of the CD40L homotrimer.[2][3][4][7] This binding event breaks the native three-fold symmetry of the CD40L molecule.[2][3][4] One molecule of (Rac)-BIO8898 binds to each CD40L trimer.[2][3][4]

The binding pocket is predominantly hydrophobic, with contributions from aromatic residues.[4][5] The interaction is further stabilized by a number of hydrogen bonds.[2][3][4] The binding of (Rac)-BIO8898 is reversible and does not lead to the dissociation of the CD40L trimer.[3][4]

Interacting Residues

The co-crystal structure of (Rac)-BIO8898 in complex with CD40L (PDB ID: 3LKJ) has identified the specific amino acid residues that form the binding pocket.[5] These residues are located at the interface of subunits A and C of the trimer:

| Interacting Residue | CD40L Subunit(s) |

| Tyrosine 145 (Y145) | C |

| Tyrosine 146 (Y146) | C |

| Tyrosine 170 (Y170) | A, B, and C |

| Tyrosine 172 (Y172) | B and C |

| Histidine 224 (H224) | A, B, and C |

| Leucine 261 (L261) | A |

Quantitative Data

The inhibitory activity of (Rac)-BIO8898 on the CD40L-CD40 interaction has been quantified, along with the crystallographic data for the complex.

Inhibitory Potency

| Parameter | Value | Description |

| IC50 | ~25 µM | The concentration of (Rac)-BIO8898 that inhibits 50% of soluble CD40L binding to a CD40-Ig fusion protein.[2][3][4][5][6] |

| Presumed Kd | ≤ 25 µM | The dissociation constant is presumed to be less than or equal to the IC50 value. |

Crystallographic Data

| PDB ID | 3LKJ |

| Resolution | 2.50 Å |

| R-Value Work | 0.226 |

| R-Value Free | 0.305 |

Signaling Pathway Inhibition

(Rac)-BIO8898 inhibits the initial step of the CD40 signaling cascade by preventing the engagement of CD40L with its receptor, CD40, on antigen-presenting cells. This disruption prevents the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, thereby blocking downstream signaling pathways such as the canonical and non-canonical NF-κB pathways and the JAK/STAT pathway.

Experimental Protocols

The characterization of the (Rac)-BIO8898 interaction with CD40L involved several key experimental techniques.

CD40L-CD40 Binding Inhibition Assay (Dissociation-Enhanced Lanthanide Fluorescence Immunoassay - DELFIA)

This assay was used to determine the IC50 of (Rac)-BIO8898.[2]

Principle: A CD40-Ig fusion protein is coated onto an assay plate. Myc-tagged soluble CD40L (mycCD40L) is then added in the presence of varying concentrations of (Rac)-BIO8898. The amount of bound mycCD40L is detected using a Europium-labeled anti-myc antibody. The time-resolved fluorescence of Europium provides a highly sensitive measure of binding.

Methodology:

-

Coating: A CD40-Ig fusion protein is immobilized on the surface of a microtiter plate.

-

Incubation: A constant concentration of mycCD40L is mixed with a serial dilution of (Rac)-BIO8898 and added to the coated plate. The plate is incubated to allow for binding.

-

Detection: A Europium-labeled anti-myc antibody is added, which binds to the captured mycCD40L.

-

Washing: Unbound reagents are washed away.

-

Enhancement: A DELFIA enhancement solution is added to dissociate the Europium ions and form highly fluorescent chelates.

-

Measurement: The time-resolved fluorescence is measured, which is proportional to the amount of bound mycCD40L. The data is then used to calculate the IC50 value.

CD40L-Dependent Cellular Apoptosis Assay

This assay confirmed the activity of (Rac)-BIO8898 in a cellular context.[2]

Principle: A baby hamster kidney (BHK) cell line was engineered to express a chimeric receptor consisting of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of the TNF receptor p75 (TNFRp75). Ligation of this chimeric receptor by CD40L induces apoptosis. The inhibitory effect of (Rac)-BIO8898 on this process is then measured.

Methodology:

-

Cell Culture: BHK cells expressing the chimeric CD40-TNFRp75 receptor are cultured.

-

Treatment: The cells are treated with CD40L in the presence of varying concentrations of (Rac)-BIO8898.

-

Incubation: The cells are incubated to allow for the induction of apoptosis.

-

Apoptosis Measurement: Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or XTT) or flow cytometry-based methods (e.g., Annexin V/Propidium Iodide staining).

-

Data Analysis: The percentage of apoptotic cells is quantified, and the dose-dependent inhibition by (Rac)-BIO8898 is determined.

X-ray Crystallography

This technique was used to determine the three-dimensional structure of the (Rac)-BIO8898-CD40L complex.[2]

Methodology:

-

Protein Expression and Purification: Soluble CD40L is expressed and purified.

-

Co-crystallization: The purified CD40L is incubated with an excess of (Rac)-BIO8898 and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

-

Data Collection: Crystals of the complex are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A model of the protein-ligand complex is built into the electron density and refined to yield the final high-resolution structure.

Conclusion

The interaction of (Rac)-BIO8898 with CD40L represents a novel mechanism for the inhibition of a protein-protein interaction within the TNF superfamily. By intercalating between subunits and disrupting the trimer's symmetry, (Rac)-BIO8898 effectively prevents the engagement of CD40L with its receptor, thereby blocking downstream immune activation signals. The detailed structural and functional data presented in this whitepaper provide a solid foundation for the further development of small molecule inhibitors targeting the CD40-CD40L pathway for the treatment of autoimmune and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rcsb.org [rcsb.org]

A Technical Deep Dive into (Rac)-BIO8898: Structure, Activity, and a Novel Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of (Rac)-BIO8898, a small molecule inhibitor of the CD40 ligand (CD40L), a key cytokine in the tumor necrosis factor (TNF) family. While extensive structure-activity relationship (SAR) data for a series of (Rac)-BIO8898 analogs is not publicly available, this document focuses on the core understanding of its mechanism of action, leveraging detailed biochemical and crystallographic studies.

Quantitative Data Summary

(Rac)-BIO8898 has been identified as a potent inhibitor of the CD40L-CD40 interaction. The key quantitative measure of its activity is summarized below.

| Compound | Target | Assay Type | IC50 (µM) |

| (Rac)-BIO8898 | CD40 Ligand (CD40L) | Soluble CD40L binding to CD40-Ig | ~25[1][2][3][4][5][6] |

Mechanism of Action: A Subunit Fracture Approach

(Rac)-BIO8898 exhibits a novel mechanism of action for a small molecule inhibitor of a trimeric cytokine. Instead of binding to the surface of the CD40L trimer at the receptor-binding site, it intercalates deeply between two of the three subunits.[1][3][4][5] This "subunit fracture" mechanism disrupts the native threefold symmetry of the protein, leading to conformational changes that render the protein inactive and unable to bind to its receptor, CD40.[1][3][4]

A co-crystal structure of BIO8898 with CD40L revealed that one molecule of the inhibitor binds per protein trimer.[1][3][4][6] This binding is reversible and does not cause the trimer to dissociate but stabilizes a distorted and inactive conformation.[1][3][4] The binding pocket is largely hydrophobic, and the inhibitor forms several hydrogen bonds with the protein.[1][3][4]

The following diagram illustrates the proposed signaling pathway inhibited by (Rac)-BIO8898.

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 6. rcsb.org [rcsb.org]

(Rac)-BIO8898 role in apoptosis

An In-Depth Technical Guide on the Role of (Rac)-BIO8898 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-BIO8898 is a synthetic, small organic molecule that has been identified as a potent inhibitor of the tumor necrosis factor (TNF) family cytokine, CD40 ligand (CD40L, also known as CD154).[1][2][3] Its role in apoptosis is not as an inducer, but as an inhibitor of a specific apoptotic pathway . BIO8898 functions by disrupting the interaction between CD40L and its receptor, CD40. This interaction, in certain cellular contexts, can trigger a programmed cell death cascade.[1] By preventing this signaling event, BIO8898 effectively blocks CD40L-dependent apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with (Rac)-BIO8898's role in apoptosis.

Mechanism of Action: A Subunit Fracture Approach

Unlike traditional inhibitors that bind to the surface of a protein at its active site, BIO8898 employs a unique "subunit fracture" mechanism.[1][2][3] CD40L is a homotrimeric protein, meaning it is composed of three identical protein subunits that assemble to form the functional cytokine.

BIO8898 acts by intercalating deep within the core of the CD40L trimer, binding between two of the three subunits.[1][2] This binding event physically pushes the subunits apart, breaking the protein's native three-fold symmetry and distorting the receptor-binding sites.[1][4] Although the binding is reversible and does not cause the trimer to completely dissociate, the resulting conformational change renders the CD40L molecule inactive and incapable of binding to its CD40 receptor, thereby inhibiting downstream signaling.[1]

Quantitative Data

The inhibitory activity of (Rac)-BIO8898 has been quantified in both biochemical and cellular assays. The key findings are summarized in the table below.

| Assay Type | Parameter | Value | Cell Line/System | Notes |

| Biochemical Assay | IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig | Measures the concentration of BIO8898 required to inhibit 50% of the binding between CD40L and its receptor.[1][2][3][4] |

| Cellular Assay | IC50 (estimated) | Within 3-fold of 25 µM | BHK cells with chimeric CD40/TNFRp75 receptor | Measures the concentration of BIO8898 required to inhibit 50% of CD40L-induced apoptosis. The exact value was limited by compound solubility.[4] |

Signaling Pathways

The primary signaling pathway influenced by BIO8898 in the context of apoptosis is the extrinsic pathway initiated by the CD40L-CD40 interaction. In the specific experimental systems used to characterize BIO8898, this leads to the activation of a death domain and subsequent apoptosis.

Caption: Mechanism of (Rac)-BIO8898 in inhibiting CD40L-mediated apoptosis.

Experimental Protocols

The following sections detail the methodologies used to characterize the role of BIO8898 in apoptosis.

CD40L-CD40 Binding Inhibition Assay (Biochemical)

This assay quantifies the ability of BIO8898 to directly interfere with the binding of CD40L to its receptor.

-

Objective: To determine the IC50 value of BIO8898 for the inhibition of the CD40L-CD40 interaction.

-

Methodology:

-

Plate Coating: A 96-well assay plate is coated with CD40-Ig, a fusion protein containing the extracellular domain of the CD40 receptor.

-

Compound Preparation: BIO8898 is serially diluted to create a range of concentrations for dose-response analysis.

-

Incubation: Soluble, myc-tagged CD40L (mycCD40L) is pre-incubated with the various concentrations of BIO8898.

-

Binding Reaction: The BIO8898/mycCD40L mixture is added to the CD40-Ig coated plate and incubated for one hour to allow binding.

-

Detection: The amount of bound mycCD40L is quantified using a europium-labeled anti-myc antibody. The signal is measured using Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA).

-

Data Analysis: The signal intensity at each BIO8898 concentration is used to calculate the percent inhibition, and the data is fitted to a single-site binding equation to determine the IC50 value.[1]

-

CD40L-Dependent Apoptosis Assay (Cellular)

This assay assesses the ability of BIO8898 to protect cells from apoptosis induced by CD40L.

-

Objective: To evaluate the functional activity of BIO8898 in a cellular context and determine its potency in inhibiting apoptosis.

-

Cell Line: Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor. This receptor consists of the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNFRp75, which contains a death domain.[1]

-

Methodology:

-

Cell Seeding: The engineered BHK cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with a constant concentration of CD40L in the presence of varying concentrations of BIO8898.

-

Incubation: The cells are incubated for 48 hours to allow for the induction of apoptosis.

-

Viability Measurement (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[1]

-

Viable cells with active mitochondrial respiration reduce the yellow MTT to a dark blue formazan (B1609692) product.[1]

-

The formazan is solubilized, and the absorbance is read on a plate reader.

-

-

Data Analysis: The absorbance values, which are proportional to the number of living cells, are used to generate a dose-response curve and calculate the potency of BIO8898 in inhibiting CD40L-induced cell death.[1]

-

Experimental and Logical Workflows

The logical flow for evaluating a compound like BIO8898 for its role in inhibiting apoptosis is depicted below.

Caption: Workflow for characterizing BIO8898's inhibitory effect on apoptosis.

Conclusion and Future Directions

(Rac)-BIO8898 represents a novel class of protein-protein interaction inhibitors that function through an allosteric, structure-disrupting mechanism.[4] Its documented role in apoptosis is as a specific inhibitor of the CD40L-CD40 signaling axis. This makes it a valuable research tool for studying the physiological and pathological roles of this pathway. For drug development professionals, the "subunit fracture" mechanism demonstrated by BIO8898 may offer a new strategy for targeting other challenging trimeric cytokines or protein complexes involved in disease. Future research could explore the efficacy of this and similar compounds in in vivo models of diseases where CD40L-mediated apoptosis plays a role, such as certain autoimmune conditions or graft-versus-host disease.

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(Rac)-BIO8898: A Technical Guide to a Novel CD40-CD154 Interaction Inhibitor in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-BIO8898, a small molecule inhibitor of the critical CD40-CD154 co-stimulatory pathway. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: The CD40-CD154 Signaling Axis

The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD154) on activated T cells is a cornerstone of the adaptive immune response. This binding event triggers a cascade of downstream signaling that is essential for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of memory B cells.[1][2] Furthermore, this pathway enhances T cell activation and is crucial for the activation of other immune cells like macrophages and dendritic cells.[3][4] Given its central role, the CD40-CD154 axis is a prime therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[5][6][7]

(Rac)-BIO8898: A Unique Mechanism of Inhibition

(Rac)-BIO8898 is a synthetic organic molecule that inhibits the binding of CD154 to its receptor, CD40.[6] Its mechanism of action is distinct from many protein-protein interaction inhibitors. Instead of binding to the surface of the protein, BIO8898 intercalates deep between two subunits of the homotrimeric CD154 cytokine.[6][8] This "subunit fracture mechanism" disrupts the constitutive protein-protein interface, breaks the protein's three-fold symmetry, and ultimately renders the CD154 ligand incapable of effectively binding to CD40.[6] Notably, the binding of BIO8898 is reversible and does not lead to the complete dissociation of the CD154 trimer.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for (Rac)-BIO8898's activity.

| Parameter | Value | Assay System | Reference |

| IC50 | ~25 µM | Soluble CD40L binding to CD40-Ig | [6] |

| EC50 | 69 µM (Note: Dose-response did not reach saturation due to solubility limits) | CD40L-induced apoptosis in BHK cells | [6] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the CD40-CD154 signaling pathway and the inhibitory action of (Rac)-BIO8898.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving (Rac)-BIO8898. These are illustrative protocols and may require optimization for specific experimental conditions.

CD154-CD40 Binding Inhibition Assay (DELFIA-based)

This protocol describes a cell-free in vitro binding assay to quantify the inhibitory activity of (Rac)-BIO8898.[6]

Materials:

-

Recombinant human CD40-Ig fusion protein

-

Recombinant human myc-tagged CD40L (CD154)

-

(Rac)-BIO8898

-

Europium-labeled anti-myc antibody

-

96-well microtiter plates

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

DELFIA Enhancement Solution

-

Time-resolved fluorescence plate reader

Procedure:

-

Plate Coating: Coat a 96-well microtiter plate with CD40-Ig (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer to remove unbound CD40-Ig.

-

Blocking: Block non-specific binding sites by incubating with assay buffer for 1-2 hours at room temperature.

-

Compound Preparation: Prepare a serial dilution of (Rac)-BIO8898 in assay buffer.

-

Incubation: Add the (Rac)-BIO8898 dilutions to the wells, followed by the addition of a constant concentration of myc-CD154 (e.g., 40 ng/mL). Incubate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Wash the plate 3 times with wash buffer.

-

Detection: Add europium-labeled anti-myc antibody diluted in assay buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate 6 times with wash buffer.

-

Signal Development: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.

-

Data Acquisition: Read the time-resolved fluorescence using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of (Rac)-BIO8898 and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

CD40L-Induced Apoptosis Inhibition Assay (MTT-based)

This protocol outlines a cell-based assay to assess the ability of (Rac)-BIO8898 to inhibit CD40L-induced apoptosis.[6]

Materials:

-

Baby Hamster Kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor

-

Recombinant soluble CD40L (CD154)

-

(Rac)-BIO8898

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the BHK-CD40-TNFRp75 cells into a 96-well plate at a suitable density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (Rac)-BIO8898 in cell culture medium. Add the compound dilutions to the cells.

-

Apoptosis Induction: Add a predetermined concentration of soluble CD40L to induce apoptosis.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to untreated controls and determine the EC50 value.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for screening and characterizing small molecule inhibitors of the CD40-CD154 interaction.

In Vivo Studies and Future Directions

Currently, there is a notable lack of publicly available in vivo data for (Rac)-BIO8898. While a potential formulation for in vivo use has been described (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline), studies detailing its pharmacokinetics, pharmacodynamics, and efficacy in animal models of autoimmune disease or transplantation are not readily found in the scientific literature.[9]

Future research should focus on evaluating the in vivo properties of (Rac)-BIO8898 or its analogs. Key areas of investigation would include:

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

In vivo efficacy: Testing the therapeutic potential of (Rac)-BIO8898 in relevant animal models, such as collagen-induced arthritis, experimental autoimmune encephalomyelitis (EAE), or allograft transplantation models.[10][11]

-

Pharmacodynamic studies: Assessing the modulation of immune responses in vivo, such as measuring changes in antibody production, T cell activation markers, and cytokine levels.

-

Toxicity and safety assessment: Evaluating the potential side effects of the compound.

The unique "subunit fracture" mechanism of (Rac)-BIO8898 presents an exciting avenue for the development of novel immunomodulatory therapies. Further preclinical development is necessary to translate this promising in vitro activity into potential clinical applications.

References

- 1. The CD40-CD154 interaction in B cell-T cell liaisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. abeomics.com [abeomics.com]

- 4. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40–CD154 Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Inhibition of CD40/CD154 Costimulatory Signaling in the Prevention of Renal Transplant Rejection in Nonhuman Primates: A Systematic Review and Meta Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Evaluation of αCD40 (2C10R4) and αCD154 (5C8H1 and IDEC-131) in a Nonhuman Primate Cardiac Allotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-BIO8898

(Rac)-BIO8898 is a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction. It functions by disrupting the trimeric structure of the CD40 ligand (CD40L), a member of the tumor necrosis factor (TNF) superfamily.[1][2][3] This disruption prevents CD40L from binding to its receptor, CD40, thereby blocking downstream signaling pathways. This inhibitory action makes (Rac)-BIO8898 a valuable tool for studying the biological roles of the CD40-CD40L axis in various physiological and pathological processes, including autoimmune diseases and cancer.[2]

Mechanism of Action

(Rac)-BIO8898 intercalates between two subunits of the homotrimeric CD40L protein.[1][3] This binding event does not cause the dissociation of the trimer but rather induces a conformational change that breaks the protein's three-fold symmetry.[1][3][4] The distortion of the CD40L structure sterically hinders its interaction with the CD40 receptor, effectively inhibiting signal transduction.[1]

Quantitative Data

The inhibitory activity of (Rac)-BIO8898 has been quantified in biochemical and cell-based assays.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | ~25 µM | Biochemical Assay | Inhibition of soluble CD40L binding to a CD40-Ig fusion protein. | [1][3][4][5] |

| Cellular Activity | Dose-dependent inhibition | Cell-based Apoptosis Assay | Inhibition of CD40L-induced apoptosis in a transfected baby hamster kidney (BHK) cell line. | [1][5] |

Signaling Pathway

The CD40-CD40L signaling pathway plays a crucial role in the activation of antigen-presenting cells (APCs) and subsequent T-cell responses. The binding of trimeric CD40L on activated T cells to CD40 on APCs initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of various inflammatory mediators. (Rac)-BIO8898 disrupts the initial step of this pathway.

Experimental Protocols

Biochemical Assay: Inhibition of CD40L Binding to CD40-Ig

This protocol describes a solid-phase enzyme-linked immunosorbent assay (ELISA)-based format to determine the IC50 value of (Rac)-BIO8898.

Materials:

-

Recombinant soluble human CD40L

-

Recombinant human CD40-Ig fusion protein

-

(Rac)-BIO8898

-

Assay plates (e.g., 96-well high-binding plates)

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody (e.g., anti-human IgG-HRP conjugate)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with CD40-Ig fusion protein diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Compound Preparation: Prepare a serial dilution of (Rac)-BIO8898 in assay buffer.

-

Incubation: Add the serially diluted (Rac)-BIO8898 to the wells, followed by the addition of a constant concentration of soluble CD40L. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

-

Detection: Add the HRP-conjugated anti-human IgG detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Signal Development: Add the TMB substrate and incubate in the dark until sufficient color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log concentration of (Rac)-BIO8898 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of CD40L-Induced Apoptosis

This protocol outlines a method to assess the ability of (Rac)-BIO8898 to inhibit CD40L-induced apoptosis in a cellular context.[1]

Materials:

-

Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor (extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of TNFRp75).

-

Cell culture medium and supplements

-

(Rac)-BIO8898

-

Soluble CD40L

-

Apoptosis detection reagent (e.g., MTT or a caspase-based assay kit)

-

Cell culture plates (e.g., 96-well)

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the transfected BHK cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (Rac)-BIO8898 for a predetermined pre-incubation time.

-

Induction of Apoptosis: Induce apoptosis by adding a combination of soluble CD40L and cycloheximide to the wells.

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 3 days).[5]

-

Cell Viability Measurement: Assess cell viability using the chosen apoptosis detection reagent according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against the log concentration of (Rac)-BIO8898 to determine the dose-dependent inhibition of apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro activity of (Rac)-BIO8898.

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (Rac)-BIO8898

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BIO8898 is a potent inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3] These notes provide detailed protocols for its dissolution and application in experimental settings.

Introduction

(Rac)-BIO8898 is a small molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40.[4][5] This interaction is a critical component of the tumor necrosis factor (TNF) receptor superfamily signaling pathway, playing a crucial role in a wide range of immune responses. The compound works by intercalating between two subunits of the homotrimeric CD40L, disrupting its three-fold symmetry and thereby inhibiting its binding to the CD40 receptor.[4][5][6] This mechanism effectively blocks downstream signaling pathways. (Rac)-BIO8898 has been shown to inhibit the binding of soluble CD40L to CD40-Ig with an IC50 value of approximately 25 μM and to inhibit CD40L-dependent apoptosis in cellular assays.[4][5][6][7][8]

Chemical Properties

| Property | Value |

| Molecular Formula | C53H64N8O6 |

| Molecular Weight | 909.13 g/mol [7] |

| CAS Number | 402564-79-8[7] |

| Appearance | Solid powder |

| Purity | 99.81%[1] |

| Target | TNF Receptor[1][7] |

| Pathway | Apoptosis[1][7] |

Solubility Data

(Rac)-BIO8898 is soluble in organic solvents such as DMSO and can be prepared in various formulations for in vitro and in vivo studies. Proper dissolution is critical for experimental success. Ultrasonic assistance is recommended to ensure complete dissolution.[7]

In Vitro Solubility

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (110.00 mM) | Requires sonication for complete dissolution.[7] |

| DMSO | 10 mM | - |

In Vivo Formulations

| Formulation Components | Max Concentration | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.37 mM) | Prepare by adding each solvent sequentially.[9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.37 mM) | Prepare by adding each solvent sequentially.[9] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.37 mM) | Prepare by adding each solvent sequentially.[9] |

Experimental Protocols

4.1. Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

(Rac)-BIO8898 powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weigh the required amount of (Rac)-BIO8898 powder. For 1 mL of a 10 mM stock solution, use 9.09 mg.

-

Add the appropriate volume of DMSO to the powder.

-

Vortex the solution vigorously for 1-2 minutes.

-

Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]

4.2. Preparation of Working Solutions for In Vivo Studies

This protocol provides an example of preparing a dosing solution using a co-solvent formulation.

Materials:

-

(Rac)-BIO8898 stock solution in DMSO (e.g., 12.5 mg/mL)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

Procedure:

-

Prepare a clear stock solution of (Rac)-BIO8898 in DMSO as described in the in vitro protocol.

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly.

-

Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

-

Add 45% of the final volume of sterile saline to reach the desired final concentration and volume. Mix well.

-

If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[9]

-

The final solution should be clear before administration.

Mechanism of Action: Signaling Pathway

(Rac)-BIO8898 disrupts the interaction between the CD40 Ligand (CD154) and the CD40 receptor. CD154 is a trimeric protein expressed on the surface of activated T-cells and other immune cells. It binds to the CD40 receptor on antigen-presenting cells (APCs) like B-cells, macrophages, and dendritic cells. This interaction is a key co-stimulatory signal that leads to APC activation, cytokine production, and the initiation of downstream inflammatory and immune responses. By binding to the CD40L trimer, (Rac)-BIO8898 induces a conformational change that prevents its association with the CD40 receptor, thereby inhibiting the signaling cascade.

Safety Precautions

(Rac)-BIO8898 is for research use only and has not been fully validated for medical applications.[7] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. (Rac)-BIO8898 - Immunomart [immunomart.com]

- 2. (Rac)-BIO8898 | CD40-CD154 蛋白互作抑制剂 | MCE [medchemexpress.cn]

- 3. (Rac)-BIO8898 | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Preparation of (Rac)-BIO8898 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BIO8898 is a potent inhibitor of the CD40-CD154 co-stimulatory interaction, a critical pathway in immune regulation.[1][2][3][4][5] This document provides detailed protocols for the preparation of (Rac)-BIO8898 stock solutions for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Rac)-BIO8898 is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

| Property | Value |

| Molecular Formula | C₅₃H₆₄N₈O₆[2][4] |

| Molecular Weight | 909.13 g/mol [2][4] |

| Appearance | Off-white to light brown solid[4] |

| CAS Number | 402564-79-8[2][4] |

| Mechanism of Action | Inhibitor of CD40-CD154 interaction[1][2][3][4][5] |

| IC₅₀ | 25 µM for inhibition of CD154 binding to CD40-Ig[1][2][5][6][7][8] |

Solubility Data

The solubility of (Rac)-BIO8898 in various solvents is critical for the preparation of homogenous and accurate stock solutions. It is highly recommended to use ultrasonic agitation to aid dissolution.[2][4] For optimal results, use a freshly opened bottle of dimethyl sulfoxide (B87167) (DMSO) as it is hygroscopic, and absorbed water can affect solubility.[4]

| Solvent | Maximum Solubility |

| DMSO | 100 mg/mL (110.00 mM)[2][4] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

This protocol outlines the steps to prepare a 10 mM stock solution of (Rac)-BIO8898 in DMSO, suitable for most cell-based assays.

Materials:

-

(Rac)-BIO8898 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh out the desired amount of (Rac)-BIO8898 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.09 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the (Rac)-BIO8898 powder. For 9.09 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4][9]

Dilution Calculation Guide

The following table provides pre-calculated volumes of DMSO needed to prepare common stock solution concentrations from 1 mg, 5 mg, and 10 mg of (Rac)-BIO8898 powder.[2][4]

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 1.1000 mL | 5.4998 mL | 10.9995 mL |

| 5 mM | 0.2200 mL | 1.1000 mL | 2.1999 mL |

| 10 mM | 0.1100 mL | 0.5500 mL | 1.1000 mL |

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a (Rac)-BIO8898 stock solution.

Caption: Workflow for preparing (Rac)-BIO8898 stock solution.

CD40-CD154 Signaling Pathway Inhibition

(Rac)-BIO8898 functions by disrupting the interaction between CD40 on antigen-presenting cells and CD154 (CD40L) on T-cells. This interaction is a crucial co-stimulatory signal for T-cell activation and subsequent immune responses.

Caption: Inhibition of the CD40-CD154 signaling pathway by (Rac)-BIO8898.

Safety Precautions